Cas no 89036-86-2 ((2-bromo-3-phenylpropyl)benzene)

(2-bromo-3-phenylpropyl)benzene structure
89036-86-2 structure
Nome del prodotto:(2-bromo-3-phenylpropyl)benzene
Numero CAS:89036-86-2
MF:C15H15Br
MW:275.183603525162
CID:615023
PubChem ID:2750000

(2-bromo-3-phenylpropyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
    • (2-bromo-3-phenylpropyl)benzene
    • 1,1′-(2-Bromo-1,3-propanediyl)bis[benzene] (ACI)
    • Propane, 2-bromo-1,3-diphenyl- (6CI)
    • (2-Bromopropan-1,3-diyl)dibenzene
    • 1,3-Diphenyl-2-bromopropane
    • 2-Bromo-1,3-diphenylpropane
    • Inchi: 1S/C15H15Br/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
    • Chiave InChI: WRDJEAGKAJGLNM-UHFFFAOYSA-N
    • Sorrisi: C1C=CC(CC(Br)CC2C=CC=CC=2)=CC=1

(2-bromo-3-phenylpropyl)benzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-104501-1.0g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
1g
$743.0 2023-06-10
Enamine
EN300-104501-0.05g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.05g
$174.0 2023-10-28
Enamine
EN300-104501-0.25g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.25g
$367.0 2023-10-28
Enamine
EN300-104501-0.5g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.5g
$579.0 2023-10-28
1PlusChem
1P0088FL-250mg
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
89036-86-2 95%
250mg
$510.00 2025-02-22
A2B Chem LLC
AD83377-250mg
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
250mg
$422.00 2024-04-19
A2B Chem LLC
AD83377-2.5g
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
2.5g
$1566.00 2024-04-19
A2B Chem LLC
AD83377-1g
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
1g
$818.00 2024-04-19
1PlusChem
1P0088FL-2.5g
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
89036-86-2 95%
2.5g
$1853.00 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301236-1g
(2-Bromo-3-phenylpropyl)benzene
89036-86-2 95%
1g
¥20055.00 2024-04-26

(2-bromo-3-phenylpropyl)benzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Substitution of carbon functionalities
Margaretha, P., Science of Synthesis, 2007, 35, 303-312

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine
Riferimento
The invention of new radical chain reactions. Part VIII. Radical chemistry of thiohydroxamic esters; a new method for the generation of carbon radicals from carboxylic acids
Barton, Derek H. R.; Crich, David; Motherwell, William B., Tetrahedron, 1985, 41(19), 3901-24

Metodo di produzione 3

Condizioni di reazione
Riferimento
A practical alternative to the Hunsdiecker reaction
Barton, Derek H. R.; Crich, David; Motherwell, William B., Tetrahedron Letters, 1983, 24(45), 4979-82

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: 1,1′-Carbonyldiimidazole
Riferimento
A novel, one-step conversion of alcohols into alkyl bromides or iodides
Kamijo, Tetsuhide; Harada, Hiromu; Iizuka, Kinji, Chemical & Pharmaceutical Bulletin, 1983, 31(11), 4189-92

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Titanium tetrabromide Solvents: Dichloromethane ;  2.5 h, -78 °C
Riferimento
Stereoretentive halogenations and azidations with titanium(IV) enabled by chelating leaving groups
Lepore, Salvatore D.; Mondal, Deboprosad; Li, Song Ye; Bhunia, Anjan K., Angewandte Chemie, 2008, 47(39), 7511-7514

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  15 min, rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 24 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source
Xia, Aiyou; Xie, Xin; Hu, Xiaoping; Xu, Wei; Liu, Yuanhong, Journal of Organic Chemistry, 2019, 84(21), 13841-13857

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: tert-Butyllithium ,  Methanol-d4 Solvents: Pentane ,  Tetrahydrofuran
Riferimento
A method for generation of α-halo carbanions (carbenoids) from aryl α-haloalkyl sulfoxides with alkylmetals
Satoh, Tsuyoshi; Takano, Koji, Tetrahedron, 1996, 52(7), 2349-58

(2-bromo-3-phenylpropyl)benzene Raw materials

(2-bromo-3-phenylpropyl)benzene Preparation Products

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd